Velusetrag

説明

Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. This compound was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.

作用機序

TD 5108, also known as Velusetrag, is a potent and selective agonist of the serotonin 5-HT4 receptor . This compound has been studied for its potential in treating gastrointestinal disorders and Parkinson’s disease .

Target of Action

The primary target of TD 5108 is the 5-HT4 receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the regulation of various biological and neurological processes . The 5-HT4 receptor is particularly important in the physiological and pathophysiological regulation of gastrointestinal motility .

Mode of Action

TD 5108 acts as a high intrinsic activity agonist at the 5-HT4 receptor . It binds to the 5-HT4 receptor with high affinity and selectivity, exhibiting over 500-fold selectivity over other 5-HT receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to a series of intracellular events .

Biochemical Pathways

The activation of the 5-HT4 receptor by TD 5108 enhances the peristaltic reflex in the gastrointestinal tract . This is achieved through the facilitation of cholinergic and non-adrenergic, non-cholinergic neurotransmission within the gut wall . The result is an increase in gastrointestinal motility, which can be beneficial in conditions characterized by reduced gut motility .

Pharmacokinetics

The compound’s potent activity at the 5-ht4 receptor and its selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The activation of the 5-HT4 receptor by TD 5108 leads to a series of molecular and cellular effects. These include the elevation of cAMP levels, relaxation of the esophagus, and contraction of the colon . These effects collectively enhance gastrointestinal motility, which can help alleviate symptoms in conditions such as gastroparesis and constipation .

Action Environment

生化学分析

Biochemical Properties

TD 5108 plays a significant role in biochemical reactions by acting as a selective agonist for the 5-HT4 receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, TD 5108 has high affinity and selectivity for the human recombinant 5-HT4© receptor, producing an elevation of cyclic adenosine monophosphate (cAMP) in human embryonic kidney 293 cells expressing this receptor . The compound also shows high intrinsic activity in 5-HT4 receptor-mediated relaxation of the rat esophagus and contraction of the guinea pig colon .

Cellular Effects

TD 5108 influences various types of cells and cellular processes. It significantly accelerates gastrointestinal transit and bowel function by stimulating the 5-HT4 receptors in the gastrointestinal tract . This stimulation leads to enhanced peristalsis, mucosal secretion, and neuronal signaling, which are crucial for the coordinated movement of food along the gastrointestinal tract . Additionally, TD 5108 has been shown to elevate cAMP levels in human embryonic kidney 293 cells, indicating its role in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of TD 5108 involves its binding to the 5-HT4 receptors, which are located on motor neurons and interneurons within the gut wall. This binding facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission, enhancing the peristaltic reflex . TD 5108 has high affinity and selectivity for the 5-HT4© receptors over other biogenic amine receptors, making it a potent agonist for these receptors . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors result in its robust prokinetic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TD 5108 have been observed to change over time. The compound significantly accelerates intestinal and colonic transit after single dosing and accelerates gastric emptying after multiple dosing . These effects are consistent over time, indicating the stability and sustained activity of TD 5108 in laboratory settings . No serious adverse events have been reported, with notable adverse events being predictable gastrointestinal effects such as diarrhea or altered bowel movements .

Dosage Effects in Animal Models

The effects of TD 5108 vary with different dosages in animal models. Subcutaneous administration of TD 5108 increases guinea pig colonic transit, with higher potency than other clinically studied gastrointestinal prokinetic agents . Following intravenous and intraduodenal dosing, TD 5108 produces dose-dependent relaxation of the rat esophagus . Orally dosed TD 5108 increases the contractility of the canine antrum, duodenum, and jejunum with higher potency than tegaserod . These findings indicate that TD 5108 demonstrates robust in vivo activity in the gastrointestinal tracts of various animal models .

Metabolic Pathways

TD 5108 is involved in metabolic pathways that regulate gastrointestinal function. The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors enhance cholinergic and non-adrenergic, non-cholinergic neurotransmission, which are crucial for gastrointestinal motility . The metabolic pathways involving TD 5108 lead to the elevation of cAMP levels, which play a significant role in smooth muscle tone, peristalsis, and mucosal secretion .

Transport and Distribution

TD 5108 is transported and distributed within cells and tissues through its interaction with 5-HT4 receptors. The compound’s high affinity and selectivity for these receptors ensure its effective localization and accumulation in the gastrointestinal tract . This selective binding results in enhanced gastrointestinal motility and improved clinical profiles for the treatment of gastrointestinal disorders .

Subcellular Localization

The subcellular localization of TD 5108 involves its binding to 5-HT4 receptors on motor neurons and interneurons within the gut wall . This localization is crucial for its activity and function, as it facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors ensure its effective targeting to specific compartments within the gastrointestinal tract .

生物活性

Velusetrag, a selective 5-HT4 receptor agonist, has emerged as a potential therapeutic agent for gastrointestinal (GI) disorders, particularly gastroparesis and constipation. This article explores its biological activity, focusing on its effects on gastric emptying, intestinal motility, and gut microbiota, supported by clinical studies and preclinical data.

This compound acts primarily as a prokinetic agent by stimulating the 5-HT4 receptors in the gastrointestinal tract. This stimulation enhances gastrointestinal motility, which is beneficial for conditions characterized by delayed gastric emptying and constipation. The compound's mechanism involves promoting both longitudinal and circular contractions in the colon, improving overall intestinal contractility.

Gastroparesis

A pivotal Phase 2b study evaluated the efficacy of this compound in patients with diabetic or idiopathic gastroparesis. Subjects received doses of 5 mg, 15 mg, or 30 mg once daily for 12 weeks. The primary outcome was the change in the Gastroparesis Cardinal Symptom Index (GCSI) from baseline.

| Dose (mg) | Proportion with ≥20% Reduction in GE Half-Time | GCSI Improvement | Adverse Events |

|---|---|---|---|

| Placebo | 5% | -1.1 | Mild |

| 5 mg | 52% (p = 0.002) | -1.5 | Mild |

| 15 mg | Not significant | Not significant | Mild |

| 30 mg | Not significant | Not significant | Mild |

The study demonstrated that this compound significantly improved gastric emptying and symptom relief compared to placebo, particularly at the 5 mg dosage .

Constipation

In another study involving transgenic mice models, this compound treatment resulted in a significant reduction in constipation symptoms. It improved colonic motility and reduced inflammation markers such as IL-1β and TNF-α. Notably, this compound treatment restored a balanced intestinal microbiota composition, which is often disrupted in constipation .

Preclinical Findings

Preclinical studies have shown that this compound not only enhances gastrointestinal motility but also has anti-inflammatory properties. In transgenic mouse models of gastrointestinal dysfunction:

- Inflammation Reduction : Treatment decreased serum levels of inflammatory cytokines.

- Microbiota Restoration : It normalized the gut microbiome composition by increasing Firmicutes while decreasing Bacteroidetes .

Safety Profile

This compound has generally been well tolerated across various studies. The most common adverse events reported were mild gastrointestinal symptoms related to accelerated transit. No significant changes in body weight or motor function were observed during treatment periods .

科学的研究の応用

Velusetrag, also known as TD-5108, is a highly selective 5-HT4 receptor agonist that has demonstrated efficacy and good tolerance in clinical studies . It is currently being investigated for various applications, primarily related to gastrointestinal (GI) disorders and, potentially, neurological conditions .

Scientific Research Applications

Gastrointestinal Disorders:

- Constipation: this compound has shown promise in treating constipation by stimulating longitudinal and circular muscle contractions in the colon, which improves gut motility . Studies indicate that it can alleviate constipation and enhance intestinal microbial composition .

- Gastroparesis: this compound accelerates gastric emptying in individuals with diabetic or idiopathic gastroparesis and is generally well tolerated in this population .

Neurological Conditions:

- Parkinson's Disease (PD): Research suggests that this compound can improve both GI dysfunction and inflammation in PD models . It has been observed to restore a balanced intestinal microbial composition and positively affect axonal degeneration in the distal colon of treated mice .

- Alzheimer's Disease: this compound is under consideration as a potential candidate to treat dementia and has demonstrated cognitive improvement in animal models of Alzheimer's disease .

Clinical Trials and Studies

- A study using PrP human A53T αS transgenic (Tg) mice, a PD mouse model, showed that this compound greatly improved GI dysfunction, reduced colonic inflammation, and re-established a well-balanced microbiota .

- Clinical trials have demonstrated that administering a single daily dose of this compound for four weeks produces prokinetic activity, increasing gastric emptying, intestinal and colonic transit, and stool production .

- This compound is potentially eligible for clinical studies to treat chronic constipation in PD patients .

Safety and Tolerability

特性

Key on ui mechanism of action |

Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome. |

|---|---|

CAS番号 |

866933-46-2 |

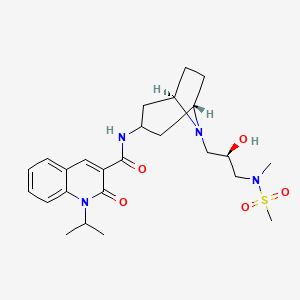

分子式 |

C25H36N4O5S |

分子量 |

504.6 g/mol |

IUPAC名 |

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide |

InChI |

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1 |

InChIキー |

HXLOHDZQBKCUCR-VTHDOGFWSA-N |

SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |

異性体SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O |

正規SMILES |

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

866933-46-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide TD-5108 TD5108 velusetrag |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。